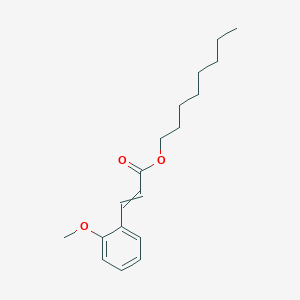
Octyl 3-(2-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 3-(2-methoxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C18H26O3. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3-(2-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-methoxyphenyl)prop-2-enoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Octyl 3-(2-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Applications De Recherche Scientifique
Chemistry: Octyl 3-(2-methoxyphenyl)prop-2-enoate is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways due to its ester functional group .
Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients .
Industry: It is used in the formulation of sunscreens and other personal care products due to its UV-absorbing properties .
Mécanisme D'action
The mechanism of action of Octyl 3-(2-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the release of active metabolites. The compound’s UV-absorbing properties are due to the conjugated double bonds and aromatic ring, which absorb UV radiation and dissipate it as heat .
Comparaison Avec Des Composés Similaires
Octyl 4-methoxycinnamate: Similar in structure but with a different position of the methoxy group.
Octyl 2-cyano-3,3-diphenylprop-2-enoate: Contains a cyano group instead of a methoxy group.
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar ester but with a methyl group instead of an octyl group.
Uniqueness: Octyl 3-(2-methoxyphenyl)prop-2-enoate is unique due to its specific methoxy substitution pattern and octyl ester group, which confer distinct chemical and physical properties, making it suitable for specific applications in sunscreens and personal care products .
Propriétés
Numéro CAS |
117172-48-2 |
|---|---|
Formule moléculaire |
C18H26O3 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
octyl 3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-10-15-21-18(19)14-13-16-11-8-9-12-17(16)20-2/h8-9,11-14H,3-7,10,15H2,1-2H3 |
Clé InChI |
IISAXLAWYUMIMM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C=CC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


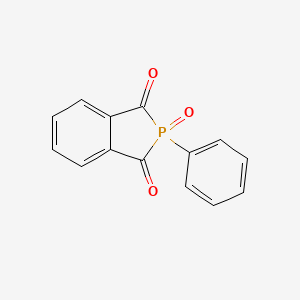
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)

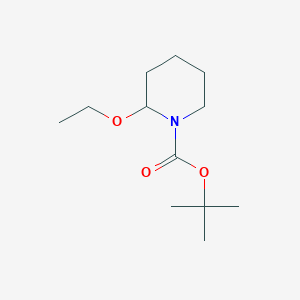
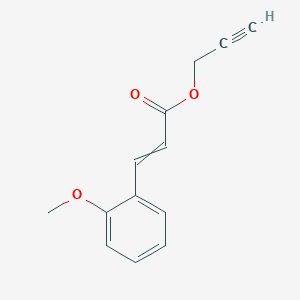
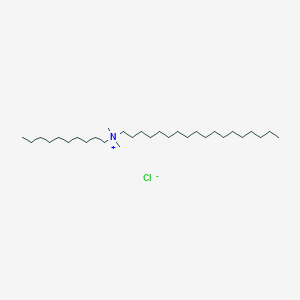
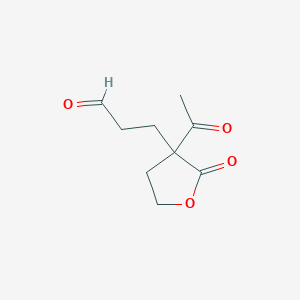
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
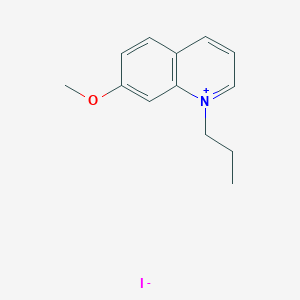

![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
